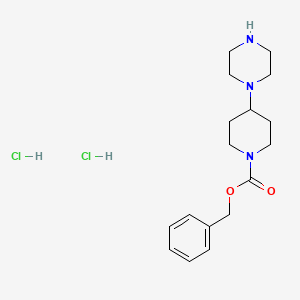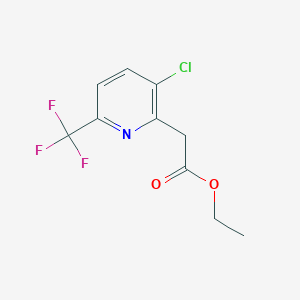
(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Descripción general
Descripción
“(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It’s an important tool for the production of optically active drugs .
Synthesis Analysis
The synthesis of “this compound” can be achieved through enzymatic reactions . A novel microbial esterase identified from the Indian Ocean was found to enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula. The compound contains a primary amine group, which is a colorless liquid and is often used in chiral resolutions .Chemical Reactions Analysis
Amines, such as “this compound”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis
The main chemical property of amines like “this compound” is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using the Leuckart synthetic pathway. This research focused on novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their activities against various cancer cell lines and in anti-inflammatory and analgesic models. Notably, the presence of halogens on the aromatic ring was found to enhance anticancer and anti-inflammatory activities, with one compound showing promising results in all three areas (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation in Drug Synthesis : Another study explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research utilized Novozym 435 as the catalyst, providing insights into the process optimization, mechanism, and kinetics of this reaction (Magadum & Yadav, 2018).
Deprotection of Secondary Acetamides : A study demonstrated a practical and selective deprotection sequence for secondary acetamides, including (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride. The method involved generating imidoyl chlorides from secondary acetamides and treating them with propylene glycol. This process allowed for the rapid release of amine hydrochloride salts without epimerization of the amino center, which is significant in the synthesis of various chemical compounds (Koenig et al., 2009).
Infrared Spectroscopy of Hydrated Clusters : Research involving the hydrated (S)-2-Amino-N-(1-phenylethyl)-acetamide clusters in the gas phase provided insights into electron redistribution within the solute, which affects hydrogen bond strength. This study is relevant in understanding the molecular interactions and properties of such compounds (Sakota, Harada, & Sekiya, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-N-[(1S)-1-phenylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGGHCXBYZDPC-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
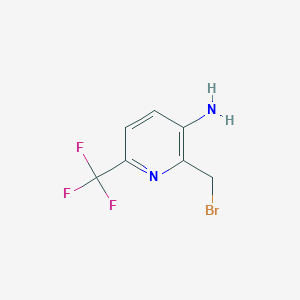

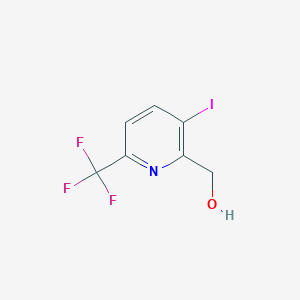

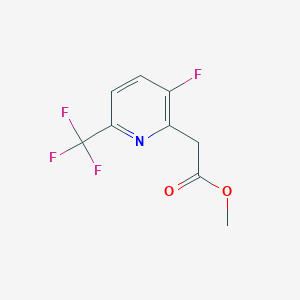
![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)

![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
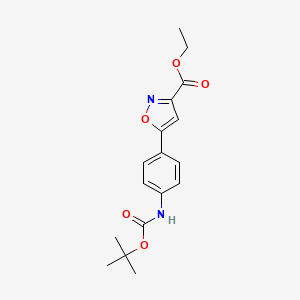
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

